1-Methyl-4-propylpiperazine Bosutinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-propylpiperazine Bosutinib is a potent second-generation tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia (CML) and is known for its dual inhibition of Src and ABL kinases . This compound has shown significant efficacy in patients who are resistant or intolerant to prior therapies, making it a valuable option in the oncology field .
准备方法
The synthesis of 1-Methyl-4-propylpiperazine Bosutinib involves several steps. One common method includes the reaction of 4-methylpiperazine with propyl bromide to form 1-methyl-4-propylpiperazine. This intermediate is then reacted with 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile to form the final product . Industrial production methods often involve crystallization from various solvents to achieve high purity and stability .
化学反应分析
1-Methyl-4-propylpiperazine Bosutinib undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
科学研究应用
1-Methyl-4-propylpiperazine Bosutinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of tyrosine kinase inhibitors.
Biology: The compound is utilized in cellular studies to understand the mechanisms of kinase inhibition.
作用机制
The mechanism of action of 1-Methyl-4-propylpiperazine Bosutinib involves the inhibition of the BCR-ABL kinase, which is responsible for the proliferation of leukemic cells. It also inhibits Src-family kinases, including Src, Lyn, and Hck . This dual inhibition disrupts multiple signaling pathways, leading to the suppression of cancer cell growth and proliferation .
相似化合物的比较
1-Methyl-4-propylpiperazine Bosutinib is often compared with other tyrosine kinase inhibitors such as imatinib, nilotinib, and dasatinib. Unlike these compounds, Bosutinib has a unique side effect profile with fewer cardiovascular and thromboembolic events . Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used in the treatment of CML.
Nilotinib: A second-generation inhibitor with a different side effect profile.
Dasatinib: Another second-generation inhibitor known for its broad spectrum of activity.
属性
分子式 |
C34H45Cl2N7O3 |
---|---|
分子量 |
670.7 g/mol |
IUPAC 名称 |
4-[2,4-dichloro-5-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]anilino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C34H45Cl2N7O3/c1-39-10-14-41(15-11-39)7-5-9-43(30-22-31(44-3)28(36)20-27(30)35)34-25(23-37)24-38-29-21-33(32(45-4)19-26(29)34)46-18-6-8-42-16-12-40(2)13-17-42/h19-22,24H,5-18H2,1-4H3 |
InChI 键 |
KREAHQAQNLTGOU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CCCN(C2=CC(=C(C=C2Cl)Cl)OC)C3=C(C=NC4=CC(=C(C=C43)OC)OCCCN5CCN(CC5)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。